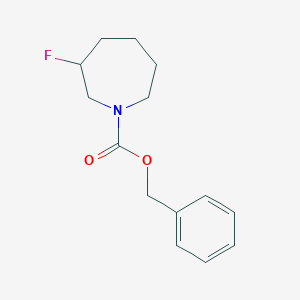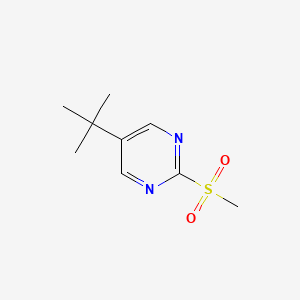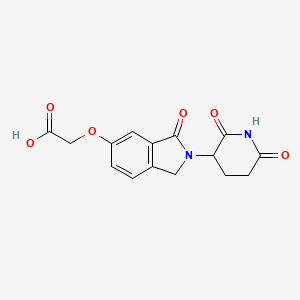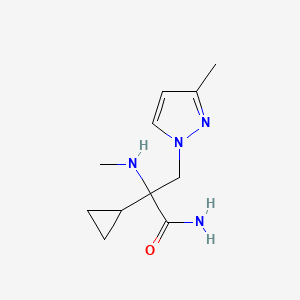
1-Cbz-3-fluoroazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 3-fluoroazepane-1-carboxylate is a chemical compound that belongs to the class of azepane derivatives. Azepane is a seven-membered heterocyclic compound containing one nitrogen atom. The introduction of a benzyl group and a fluoro substituent at specific positions in the azepane ring enhances its chemical properties and potential applications. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-fluoroazepane-1-carboxylate typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of amino alcohols or amino acids under acidic or basic conditions.
Introduction of the Fluoro Group: The fluoro substituent can be introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl halides in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of Benzyl 3-fluoroazepane-1-carboxylate may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: Benzyl 3-fluoroazepane-1-carboxylate can undergo oxidation reactions to form corresponding oxides or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group or benzyl group is replaced by other substituents. Reagents like sodium azide or thiols are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl 3-fluoroazepane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in the development of novel materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug development targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific functional properties.
Wirkmechanismus
The mechanism of action of Benzyl 3-fluoroazepane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluoro group enhances the compound’s binding affinity and selectivity towards specific targets. The benzyl group contributes to the compound’s lipophilicity, facilitating its passage through biological membranes. The azepane ring provides structural rigidity, ensuring proper orientation and interaction with the target sites.
Vergleich Mit ähnlichen Verbindungen
- Benzyl 3-chloroazepane-1-carboxylate
- Benzyl 3-bromoazepane-1-carboxylate
- Benzyl 3-iodoazepane-1-carboxylate
Comparison: Benzyl 3-fluoroazepane-1-carboxylate is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. The fluoro group enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for drug development.
Eigenschaften
CAS-Nummer |
1801454-24-9 |
|---|---|
Molekularformel |
C14H18FNO2 |
Molekulargewicht |
251.30 g/mol |
IUPAC-Name |
benzyl 3-fluoroazepane-1-carboxylate |
InChI |
InChI=1S/C14H18FNO2/c15-13-8-4-5-9-16(10-13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2 |
InChI-Schlüssel |
HINVLTGDCQQUQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC(C1)F)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine dihydrochloride](/img/structure/B15302997.png)

![1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one](/img/structure/B15303011.png)
![N-[4-bromo-2-(2,4-dioxohexahydropyrimidin-1-yl)phenyl]acetamide](/img/structure/B15303015.png)





![7-fluoro-2H,3H-furo[2,3-c]pyridine](/img/structure/B15303045.png)



![3-{[(Tert-butoxy)carbonyl]amino}-1-(methylsulfanyl)cyclobutane-1-carboxylic acid](/img/structure/B15303073.png)
